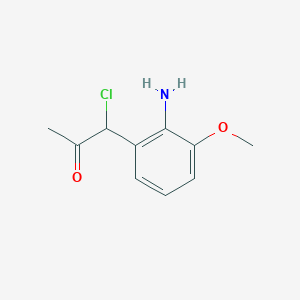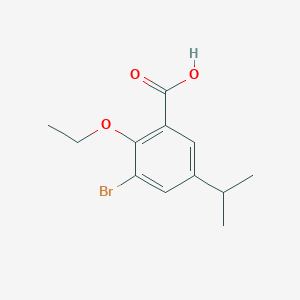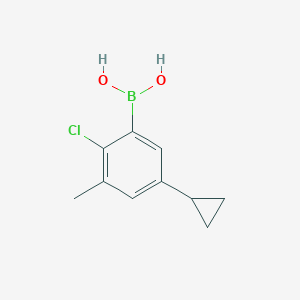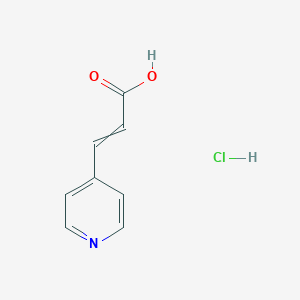
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by acidification to obtain the desired product. The reaction conditions often include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol, methanol, or water.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are frequently used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Saturated pyridine derivatives.
Substitution Products: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as coordination polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Pyridine: The parent compound, a simple aromatic heterocycle.
Pyridine N-oxides: Oxidized derivatives with different reactivity.
Piperidine: A saturated analog with different biological activities.
Uniqueness: 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to form coordination complexes and participate in various reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-pyridin-4-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h1-6H,(H,10,11);1H |
Clave InChI |
OOXLPYCHQGZDJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C=CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








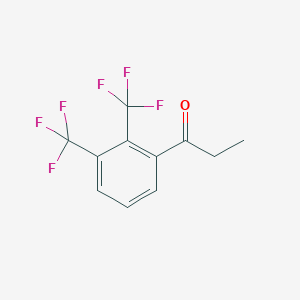
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)
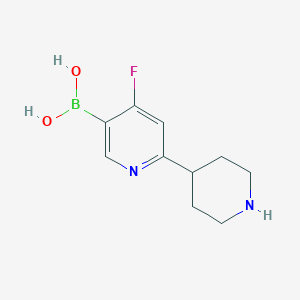
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
